1-Phenyl-2-(trimethylsilyl)acetylene
Overview
Description
1-Phenyl-2-(trimethylsilyl)acetylene is a compound with the molecular formula C11H14Si. It is an SiMe3-substituted alkyne, known for its applications in organic synthesis and polymer chemistry . The compound is also referred to as phenylethynyl-trimethylsilane or trimethyl(phenylethynyl)silane .
Mechanism of Action
Target of Action
It is known that this compound is aSiMe3-substituted alkyne , which suggests that it may interact with various biological targets depending on the specific context.
Mode of Action
1-Phenyl-2-(trimethylsilyl)acetylene: undergoes coupling with propargylic and allylic alcohols . This suggests that it can form bonds with these alcohols, potentially altering their structure and function.
Biochemical Pathways
It is known that this compound can undergo polymerization by various transition metal catalysts , indicating that it may be involved in the formation of polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it should be stored under inert gas and should avoid light, air, and moisture as these conditions can lead to decomposition
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-(trimethylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the context of polymerization and coupling reactions. It interacts with various transition metal catalysts, facilitating the polymerization process. The compound undergoes coupling with propargylic and allylic alcohols, forming complex structures that are essential in organic synthesis . The nature of these interactions involves the formation of stable complexes with transition metals, which act as catalysts in the polymerization process.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with transition metal catalysts. These interactions facilitate the formation of stable complexes, which are crucial for the polymerization and coupling reactions. The compound’s SiMe3 group plays a vital role in stabilizing these complexes, enhancing their reactivity and efficiency in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is sensitive to light, air, and moisture, which can lead to its degradation over time. Proper storage under inert gas and in dark conditions is essential to maintain its stability. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is crucial for consistent experimental results .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions influence its localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s transport and distribution mechanisms are essential for its role in organic synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for optimizing its use in biochemical reactions and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)acetylene can be synthesized through various methods. One common method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetrabutylammonium fluoride (TBAF) . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Sonogashira coupling reactions, utilizing palladium catalysts and copper co-catalysts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(trimethylsilyl)acetylene undergoes various chemical reactions, including:
Coupling Reactions: It couples with propargylic and allylic alcohols.
Polymerization: It can be polymerized using various transition metal catalysts.
Hydrogenation: Semi-hydrogenation over Lindlar catalyst to give styrene.
Oxidative Coupling: In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, and TBAF for deprotection.
Hydrogenation: Lindlar catalyst.
Oxidative Coupling: Base and copper (II) salts.
Major Products
Styrene: From semi-hydrogenation.
Diphenylbutadiyne: From oxidative coupling.
Scientific Research Applications
1-Phenyl-2-(trimethylsilyl)acetylene has several applications in scientific research:
Organic Synthesis: Used in the preparation of donor-stabilized platinum-η2-alkyne complexes.
Polymer Chemistry: Polymerization by various transition metal catalysts.
Material Science: Used in the development of high-performance materials such as gas separation membranes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: Similar structure but lacks the trimethylsilyl group.
Trimethyl(phenyl)silane: Similar but lacks the alkyne functionality.
Ethynyltrimethylsilane: Similar but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)acetylene is unique due to its combination of a phenyl group and a trimethylsilyl-protected alkyne, making it versatile in various synthetic applications .
Properties
IUPAC Name |
trimethyl(2-phenylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXCCMXZQWTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176086 | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19401 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2170-06-1 | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethyl(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-2-(trimethylsilyl)acetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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